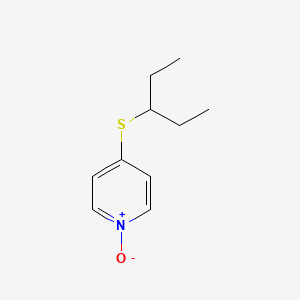
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium is a heterocyclic organic compound that features a pyridine ring substituted with a pentanylsulfanyl group at the 4-position and an oxide group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium typically involves the oxidation of the corresponding pyridine derivative. One common method is the oxidation of 4-(3-pentanylsulfanyl)pyridine using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like titanium silicalite (TS-1) in methanol . This method is efficient and provides good yields of the desired N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and safe handling of oxidizing agents and catalysts, ensuring consistent product quality and yield over extended periods .
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: The pentanylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of titanium silicalite (TS-1) catalyst.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Parent Pyridine: Formed through reduction reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . This activation can facilitate various chemical reactions, making the compound useful in catalysis and organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine N-oxide: A simpler analog that lacks the pentanylsulfanyl group but shares the N-oxide functionality.
4-Nitropyridine 1-oxide: Another analog with a nitro group at the 4-position instead of the pentanylsulfanyl group.
Uniqueness
1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium is unique due to the presence of the pentanylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other pyridine N-oxides. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
129598-85-2 |
|---|---|
Formule moléculaire |
C10H15NOS |
Poids moléculaire |
197.296 |
Nom IUPAC |
1-oxido-4-pentan-3-ylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-3-9(4-2)13-10-5-7-11(12)8-6-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
ARFRNVYHCBHXHF-UHFFFAOYSA-N |
SMILES |
CCC(CC)SC1=CC=[N+](C=C1)[O-] |
Synonymes |
Pyridine, 4-[(1-ethylpropyl)thio]-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


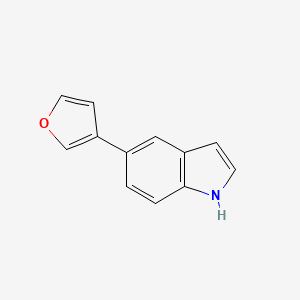
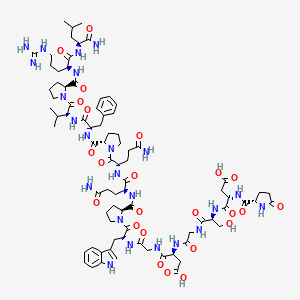
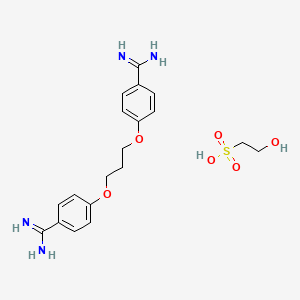
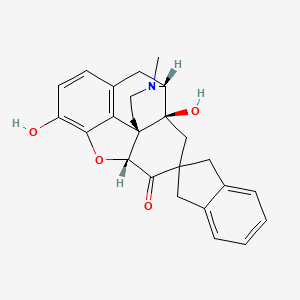
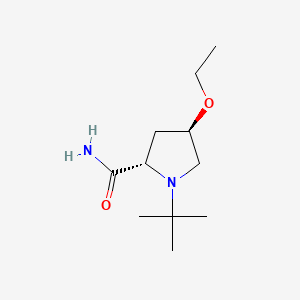
![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)
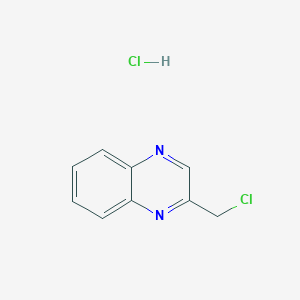
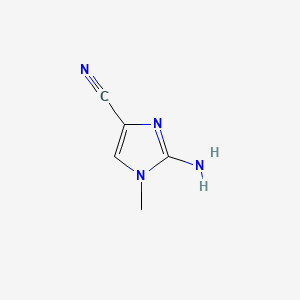

![O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B588657.png)
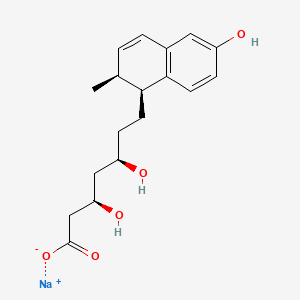
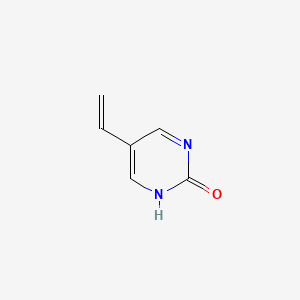
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B588664.png)
